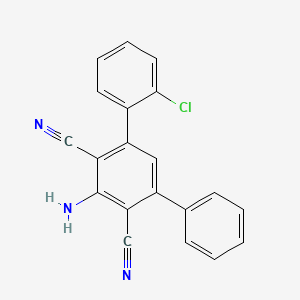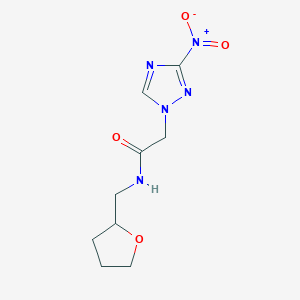
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as CPTIO, is a synthetic compound that has been widely used in scientific research. CPTIO is a nitric oxide (NO) scavenger that is commonly used to study the physiological and biochemical effects of NO in biological systems.
作用機序
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide works by scavenging NO and forming a stable nitroxyl radical (NO•) complex. This reaction prevents NO from reacting with other molecules in the system, which allows researchers to study the effects of NO on biological systems. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has a high affinity for NO and reacts quickly, making it an effective tool for studying NO in biological systems.
Biochemical and Physiological Effects
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of cardiovascular disease and cancer. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been shown to have neuroprotective effects in models of neurodegenerative diseases. Additionally, 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to modulate immune response and reduce cell death in various cell types.
実験室実験の利点と制限
One of the main advantages of 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is its high affinity for NO, which makes it an effective tool for studying the effects of NO in biological systems. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is also relatively stable and can be stored for long periods of time. However, 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations. It can react with other molecules in the system, which can affect the results of experiments. Additionally, 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be toxic at high concentrations, so researchers must be careful when using it in experiments.
将来の方向性
There are many potential future directions for research involving 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One area of interest is the role of NO in cancer and the potential use of 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide as a cancer therapy. Additionally, 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide could be used to study the effects of NO in other disease models, such as diabetes and Alzheimer's disease. Finally, researchers could explore the use of 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in combination with other drugs or therapies to enhance its effects.
Conclusion
In conclusion, 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of NO in biological systems. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide works by scavenging NO and forming a stable nitroxyl radical complex, which allows researchers to study the effects of NO on biological systems. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has a variety of biochemical and physiological effects, and is relatively stable and easy to store. While 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations, there are many potential future directions for research involving this compound.
合成法
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be synthesized by reacting 4-chloroaniline with thiocarbonyldiimidazole in the presence of triethylamine. The resulting product is then reacted with nitric oxide to form 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. The purity of 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be improved by recrystallization from ethanol.
科学的研究の応用
4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is commonly used in scientific research to study the physiological and biochemical effects of NO in biological systems. It has been used in a variety of studies, including cardiovascular disease, cancer, and neurodegenerative diseases. 4-(4-chlorophenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is also used to study the role of NO in inflammation, immune response, and oxidative stress.
特性
IUPAC Name |
3-(4-chlorophenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2S/c9-6-3-1-5(2-4-6)7-8(10)12-15(13,14)11-7/h1-4,7,11H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDUGLDXWYABRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=NS(=O)(=O)N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)
![4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5222238.png)
![1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B5222242.png)
![2-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5222246.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5222258.png)

![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5222276.png)
![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine](/img/structure/B5222290.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5222295.png)
![3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B5222304.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222322.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-isopropylbenzene](/img/structure/B5222339.png)